molecular formula C9H12O B1281492 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde CAS No. 38259-00-6

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

Cat. No.: B1281492
CAS No.: 38259-00-6
M. Wt: 136.19 g/mol
InChI Key: KCHFYKPIADOPBJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: is a bicyclic compound with the molecular formula C9H12O. It features a fused cyclohexene and cyclopropane ring system, which gives it unique physical and chemical properties . This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functional group transformations to introduce the aldehyde group . The reaction conditions typically involve heating the reactants in an inert atmosphere to facilitate the cycloaddition reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[222]oct-5-ene-2-carboxaldehyde exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved include nucleophilic addition to the carbonyl group, oxidation-reduction reactions, and cycloaddition reactions .

Comparison with Similar Compounds

  • Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
  • Bicyclo[2.2.2]oct-5-ene-2-methanol

Comparison: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the corresponding carboxylic acid or alcohol derivatives .

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHFYKPIADOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500302
Record name Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38259-00-6
Record name Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 2
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 3
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 4
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 5
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
Reactant of Route 6
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde

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